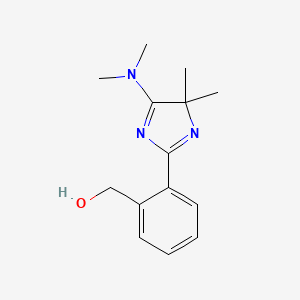
(2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol is a complex organic compound that features an imidazole ring substituted with a dimethylamino group and a phenylmethanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the dimethylamino group and other substituents through nucleophilic substitution or other suitable reactions.
Final Assembly: Coupling the imidazole derivative with a phenylmethanol derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imidazole ring or other functional groups, potentially altering the compound’s biological activity.
Substitution: Various substitution reactions can occur, especially involving the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)formaldehyde or (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with imidazole rings are often explored for their enzyme inhibitory activities, antimicrobial properties, and other bioactivities.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound could find applications in the synthesis of dyes, polymers, or other materials requiring specific functional groups.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to inhibition or activation of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)ethanol
- (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)acetaldehyde
Uniqueness
The uniqueness of (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
65241-55-6 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
[2-[5-(dimethylamino)-4,4-dimethylimidazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C14H19N3O/c1-14(2)13(17(3)4)15-12(16-14)11-8-6-5-7-10(11)9-18/h5-8,18H,9H2,1-4H3 |
Clé InChI |
CMRLKVHHDCACDM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=NC(=N1)C2=CC=CC=C2CO)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)

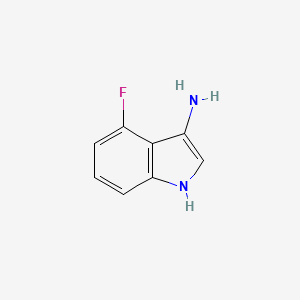
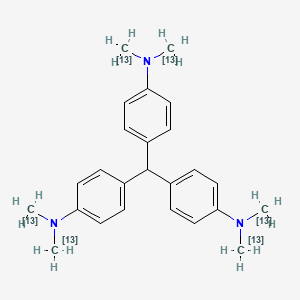
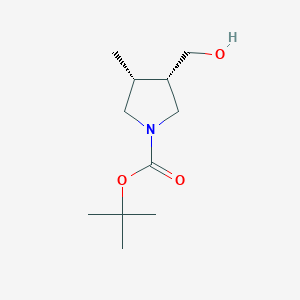
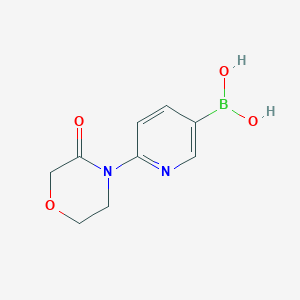


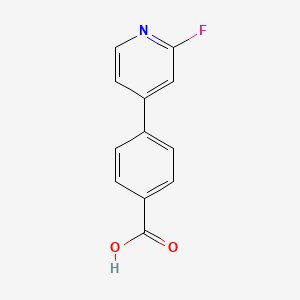
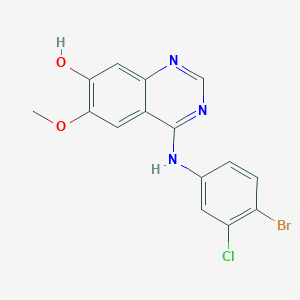

![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
